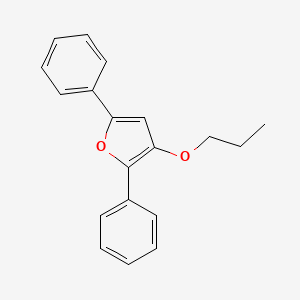
2,5-Diphenyl-3-propoxyfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenyl-3-propoxyfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with two phenyl groups and a propoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyl-3-propoxyfuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene and 2,5-dibromofuran.
Suzuki-Miyaura Coupling: The phenyl groups are introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of phenylboronic acid with 2,5-dibromofuran in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diphenyl-3-propoxyfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone derivatives.
Reduction: The phenyl groups can be reduced to form cyclohexyl derivatives.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions using alkyl halides and bases such as sodium hydride.
Major Products:
Oxidation: Formation of 2,5-diphenyl-3,4-diketofuran.
Reduction: Formation of 2,5-dicyclohexyl-3-propoxyfuran.
Substitution: Formation of various 2,5-diphenyl-3-alkoxyfurans.
Aplicaciones Científicas De Investigación
2,5-Diphenyl-3-propoxyfuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2,5-Diphenyl-3-propoxyfuran involves its interaction with specific molecular targets:
Molecular Targets: It has been shown to inhibit the p53-MDM2 interaction, a crucial protein-protein interaction involved in cancer progression.
Pathways Involved: By inhibiting the p53-MDM2 interaction, this compound can restore the tumor-suppressing activity of p53, leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
2,5-Diphenylfuran: Lacks the propoxy group, making it less versatile in chemical modifications.
2,5-Diphenyl-1,3-oxazoline: Contains an oxazoline ring instead of a furan ring, leading to different chemical reactivity and biological activity.
2,5-Diphenyl-3,4-dimethyl dicarboxylate: A derivative with carboxylate groups, used as an MDM2 inhibitor in cancer research.
Uniqueness: 2,5-Diphenyl-3-propoxyfuran stands out due to its unique combination of phenyl and propoxy groups, which confer distinct chemical and biological properties. Its ability to inhibit the p53-MDM2 interaction makes it a promising candidate for anticancer drug development .
Propiedades
Número CAS |
96324-34-4 |
|---|---|
Fórmula molecular |
C19H18O2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
2,5-diphenyl-3-propoxyfuran |
InChI |
InChI=1S/C19H18O2/c1-2-13-20-18-14-17(15-9-5-3-6-10-15)21-19(18)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3 |
Clave InChI |
JAJLQJFUWLTRHB-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



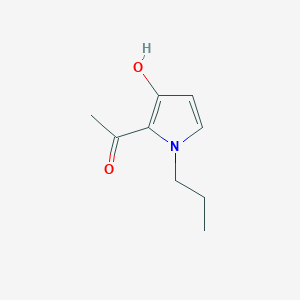

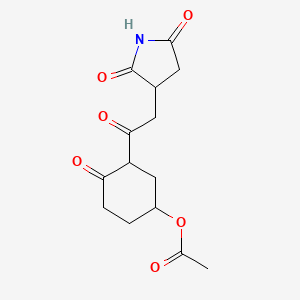
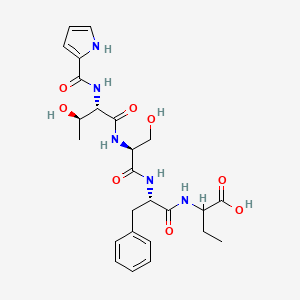
![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)
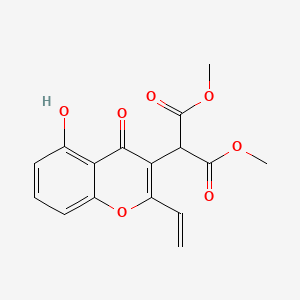
![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)
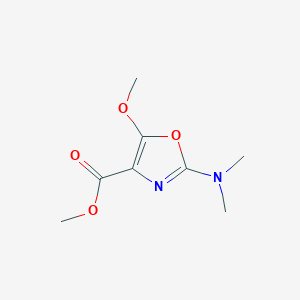
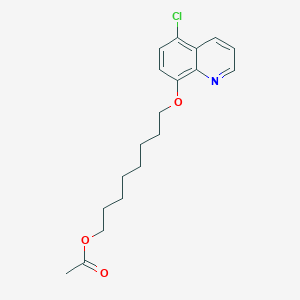
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)
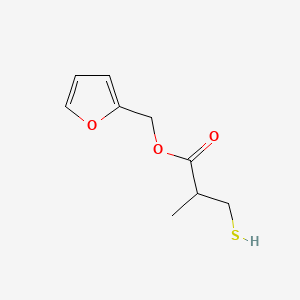
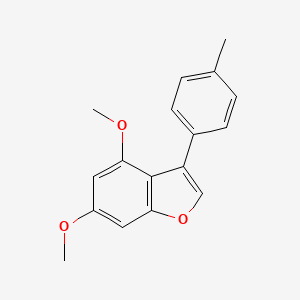
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)
